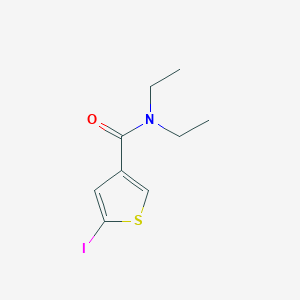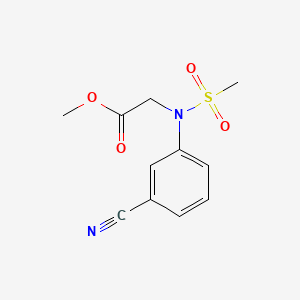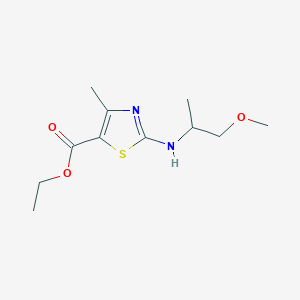
Ethyl 2-((1-methoxypropan-2-yl)amino)-4-methylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((1-methoxypropan-2-yl)amino)-4-methylthiazole-5-carboxylate is a complex organic compound with a molecular formula of C12H18N2O3S This compound is known for its unique structure, which includes a thiazole ring, an ethyl ester group, and a methoxypropan-2-ylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((1-methoxypropan-2-yl)amino)-4-methylthiazole-5-carboxylate typically involves multiple stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((1-methoxypropan-2-yl)amino)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce more saturated compounds. Substitution reactions can result in a wide variety of products depending on the nucleophile used .
Applications De Recherche Scientifique
Ethyl 2-((1-methoxypropan-2-yl)amino)-4-methylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is being explored for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Mécanisme D'action
The mechanism of action of Ethyl 2-((1-methoxypropan-2-yl)amino)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Ethyl 2-((1-methoxypropan-2-yl)amino)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:
2-[(2-ethyl-6-methylphenyl)(1-methoxypropan-2-yl)amino]-2-oxoethanesulfonic acid: This compound has a similar structure but includes an oxoethanesulfonic acid group instead of a thiazole ring.
Ethyl 2-[(1-methoxypropan-2-yl)amino]acetate: This compound shares the methoxypropan-2-ylamino substituent but lacks the thiazole ring and has a simpler structure.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in the similar compounds mentioned above.
Propriétés
Formule moléculaire |
C11H18N2O3S |
|---|---|
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
ethyl 2-(1-methoxypropan-2-ylamino)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H18N2O3S/c1-5-16-10(14)9-8(3)13-11(17-9)12-7(2)6-15-4/h7H,5-6H2,1-4H3,(H,12,13) |
Clé InChI |
SFQFUPSMHLCNDB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)NC(C)COC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


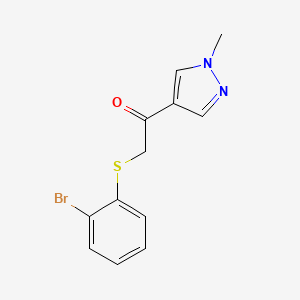

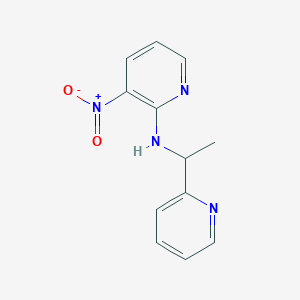


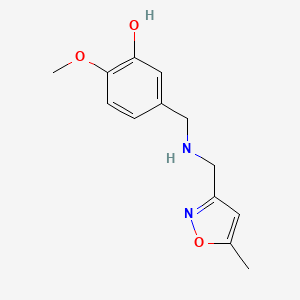


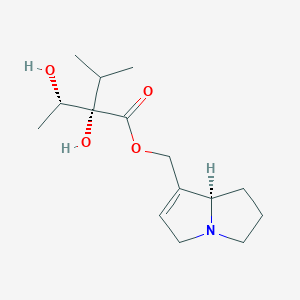
![6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14905194.png)

